molecular formula C7H7BrClN3 B571979 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride CAS No. 1260381-81-4

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

Cat. No.: B571979
CAS No.: 1260381-81-4
M. Wt: 248.508
InChI Key: NXLRILZNJQHJTA-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRILZNJQHJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743237
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-81-4
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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